molecular formula C7H6N4O2S B13157200 Pyrido[3,4-b]pyrazine-5-sulfonamide

Pyrido[3,4-b]pyrazine-5-sulfonamide

Katalognummer: B13157200
Molekulargewicht: 210.22 g/mol
InChI-Schlüssel: DTRBCYWBOFXSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-b]pyrazine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyridine ring fused to a pyrazine ring with a sulfonamide group, contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-5-sulfonamide typically involves the condensation of appropriate diamines with diketones, followed by sulfonation. One common method includes the reaction of 2,3-diaminopyridine with 1,2-diketones under acidic conditions to form the pyridopyrazine core. Subsequent sulfonation using sulfonyl chlorides or sulfonic acids introduces the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrido[3,4-b]pyrazine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of pyrido[3,4-b]pyrazine-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyrido[3,4-b]pyrazine-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted drug design and advanced material development .

Eigenschaften

Molekularformel

C7H6N4O2S

Molekulargewicht

210.22 g/mol

IUPAC-Name

pyrido[3,4-b]pyrazine-5-sulfonamide

InChI

InChI=1S/C7H6N4O2S/c8-14(12,13)7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,12,13)

InChI-Schlüssel

DTRBCYWBOFXSMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=NC=CN=C21)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.